![molecular formula C14H24OSi B14241085 Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- CAS No. 624286-50-6](/img/structure/B14241085.png)
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is an organosilicon compound with the molecular formula C14H24OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [[4-(1,1-dimethylethyl)phenyl]methoxy] group. This compound is known for its applications in various fields, including materials science and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- typically involves the reaction of [[4-(1,1-dimethylethyl)phenyl]methanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- involves the formation of stable silyl ether linkages. These linkages enhance the stability and reactivity of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
Comparación Con Compuestos Similares
Similar Compounds
Silane, [[4-(1,1-dimethylethyl)phenyl]ethynyl]trimethyl-: Similar structure but with an ethynyl group instead of a methoxy group.
Trimethyl(phenyl)silane: Lacks the [[4-(1,1-dimethylethyl)phenyl]methoxy] group, making it less reactive in certain applications.
Uniqueness
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is unique due to its specific functional groups, which provide enhanced stability and reactivity. This makes it particularly useful in applications requiring robust chemical transformations and stable end products .
Propiedades
Número CAS |
624286-50-6 |
|---|---|
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)13-9-7-12(8-10-13)11-15-16(4,5)6/h7-10H,11H2,1-6H3 |
Clave InChI |
JMLPLSVALCVYJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



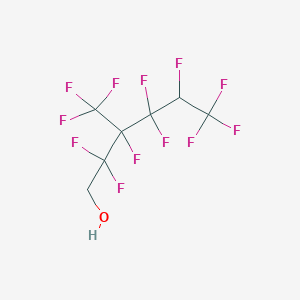
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
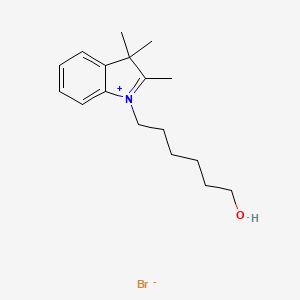
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
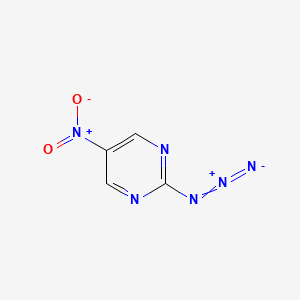
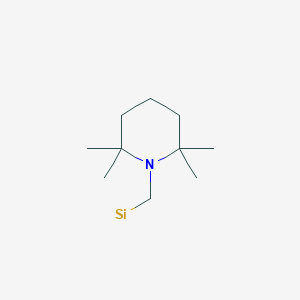



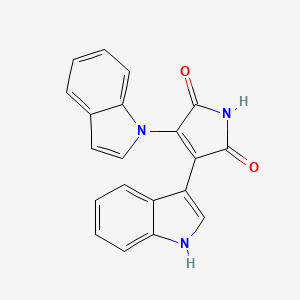
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
